3-(propylsulfanyl)-6-[(E)-2-(thiophen-2-yl)ethenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
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Overview
Description
3-(PROPYLSULFANYL)-6-[(E)-2-(2-THIENYL)-1-ETHENYL]-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE is a complex organic compound that belongs to the class of triazino-benzoxazepines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(PROPYLSULFANYL)-6-[(E)-2-(2-THIENYL)-1-ETHENYL]-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzoxazepine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Triazino Group: This step involves the reaction of the benzoxazepine core with triazine derivatives under controlled temperature and solvent conditions.
Attachment of the Propylsulfanyl and Ethenyl Groups: These groups can be introduced through nucleophilic substitution or addition reactions, using suitable reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reaction conditions: Using larger reactors and optimizing temperature, pressure, and solvent systems.
Purification Techniques: Employing methods such as crystallization, distillation, and chromatography to obtain the desired compound in pure form.
Chemical Reactions Analysis
Types of Reactions
3-(PROPYLSULFANYL)-6-[(E)-2-(2-THIENYL)-1-ETHENYL]-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: The compound can be used as a precursor for synthesizing various derivatives with potential biological activities.
Biology
Biological Studies: It can be studied for its interactions with biological macromolecules and its effects on cellular processes.
Medicine
Drug Development: The compound may have potential as a lead compound for developing new therapeutic agents.
Industry
Material Science: It can be explored for its properties in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 3-(PROPYLSULFANYL)-6-[(E)-2-(2-THIENYL)-1-ETHENYL]-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Modulation: It may modulate the activity of specific receptors, affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- **3-(PROPYLSULFANYL)-6-[(E)-2-(2-THIENYL)-1-ETHENYL]-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE
- **3-(METHYLSULFANYL)-6-[(E)-2-(2-THIENYL)-1-ETHENYL]-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE
- **3-(ETHYLSULFANYL)-6-[(E)-2-(2-THIENYL)-1-ETHENYL]-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE
Uniqueness
The uniqueness of 3-(PROPYLSULFANYL)-6-[(E)-2-(2-THIENYL)-1-ETHENYL]-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE lies in its specific structural features, such as the propylsulfanyl group and the triazino-benzoxazepine core, which may confer unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C19H18N4OS2 |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
3-propylsulfanyl-6-[(E)-2-thiophen-2-ylethenyl]-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
InChI |
InChI=1S/C19H18N4OS2/c1-2-11-26-19-21-18-17(22-23-19)14-7-3-4-8-15(14)20-16(24-18)10-9-13-6-5-12-25-13/h3-10,12,16,20H,2,11H2,1H3/b10-9+ |
InChI Key |
ADFWUSWYOMGNBV-MDZDMXLPSA-N |
Isomeric SMILES |
CCCSC1=NC2=C(C3=CC=CC=C3NC(O2)/C=C/C4=CC=CS4)N=N1 |
Canonical SMILES |
CCCSC1=NC2=C(C3=CC=CC=C3NC(O2)C=CC4=CC=CS4)N=N1 |
Origin of Product |
United States |
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